(2Z)-2-(4-iodobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a thiazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazine Ring: The triazine ring can be formed by reacting a suitable amidine with a nitrile in the presence of a strong acid.
Coupling of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazolotriazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the iodophenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium thiocyanate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced iodophenyl derivatives
Substitution: Azido derivatives, thiocyanate derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in the presence of the iodophenyl group. This group can significantly influence the compound’s reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine atom provides distinct electronic and steric properties, which can lead to different chemical behaviors and biological effects.
Properties
Molecular Formula |
C13H8IN3O2S |
---|---|
Molecular Weight |
397.19 g/mol |
IUPAC Name |
(2Z)-2-[(4-iodophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C13H8IN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-2-4-9(14)5-3-8/h2-6H,1H3/b10-6- |
InChI Key |
DJUJEKBFTCBYJB-POHAHGRESA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)I)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.